molecular formula C28H27F3N6O2S B12424447 HG-7-85-01-Decyclopropane

HG-7-85-01-Decyclopropane

Cat. No.: B12424447
M. Wt: 568.6 g/mol
InChI Key: UTIKCWPCBLCAGJ-UHFFFAOYSA-N
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Description

HG-7-85-01-Decyclopropane is a chemical compound known for its role as an ABL inhibitor. It is a part of the PROTAC (PROteolysis TArgeting Chimera) technology, which is used to target and degrade specific proteins. The compound binds to the IAP ligand via a linker to form SNIPER, a molecule that induces the degradation of oncogenic BCR-ABL protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HG-7-85-01-Decyclopropane involves multiple steps, including the formation of the ABL inhibitor moiety and its subsequent conjugation with the IAP ligand. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The compound is synthesized in small quantities for research purposes and is not intended for clinical use.

Chemical Reactions Analysis

Types of Reactions: HG-7-85-01-Decyclopropane primarily undergoes substitution reactions due to its functional groups. The compound can react with various nucleophiles and electrophiles under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Scientific Research Applications

HG-7-85-01-Decyclopropane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the degradation of oncogenic proteins, such as BCR-ABL, in cancer research. The compound is also utilized in the development of new PROTAC molecules for targeted protein degradation .

Mechanism of Action

The mechanism of action of HG-7-85-01-Decyclopropane involves its binding to the ABL kinase domain and the IAP ligand. This binding leads to the formation of SNIPER, which induces the ubiquitination and subsequent degradation of the target protein, BCR-ABL. The molecular targets and pathways involved include the ubiquitin-proteasome system and the ABL kinase signaling pathway .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: HG-7-85-01-Decyclopropane is unique among similar compounds due to its ability to form SNIPER and induce targeted protein degradation. This property makes it a valuable tool in cancer research and the development of new therapeutic strategies .

Properties

Molecular Formula

C28H27F3N6O2S

Molecular Weight

568.6 g/mol

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38)

InChI Key

UTIKCWPCBLCAGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F

Origin of Product

United States

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